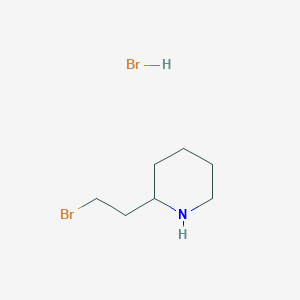

2-(2-Bromoethyl)piperidine hydrobromide

Description

2-(2-Bromoethyl)piperidine hydrobromide (CAS: 89796-22-5) is a brominated piperidine derivative with significant synthetic utility in organic chemistry. It is synthesized via the treatment of 2-(2-hydroxyethyl)piperidine with hydrobromic acid (HBr) in water, forming a stable hydrobromide salt . The compound serves as a key intermediate in the aza-Michael reaction, enabling the synthesis of β-aminocarbonyl derivatives such as 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates, which are precursors to bioactive indolizidine alkaloids . Its reactivity stems from the nucleophilic displacement of the bromine atom, facilitating ring-closure reactions and the formation of bicyclic frameworks like 1-azabicyclo[4.3.0]nonane .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-bromoethyl)piperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMIYBHSLOMXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564-77-8 | |

| Record name | 2-(2-bromoethyl)piperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:

The compound has shown potential in pharmacological research, particularly concerning its interactions with neurotransmitter systems. Studies suggest that it may serve as a substrate for biological transport mechanisms, including crossing the blood-brain barrier effectively, which is crucial for developing central nervous system-targeting drugs.

2. Anticancer Research:

Research indicates that piperidine derivatives, including 2-(2-Bromoethyl)piperidine hydrobromide, exhibit anticancer properties. They interact with key signaling pathways involved in cancer progression, such as STAT-3 and NF-κB, making them candidates for further investigation in cancer therapeutics .

3. Drug Development:

The compound's ability to form covalent bonds with nucleophilic sites in biological molecules positions it as a useful tool in drug development. Its mechanism of action may influence enzyme activity and gene expression, providing insights into new therapeutic strategies .

Case Studies

Case Study 1: Neuroactive Effects

A study conducted on the neuroactive properties of piperidine derivatives highlighted the potential of this compound in modulating neurotransmitter release. This research underscored its relevance in developing neuroleptic drugs aimed at treating psychiatric disorders .

Case Study 2: Anticancer Mechanisms

In another study focusing on anticancer applications, researchers investigated the effects of this compound on breast cancer cell lines. The results indicated that it could inhibit cell proliferation through the modulation of specific signaling pathways associated with tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(2-bromoethyl)piperidine hydrobromide with related brominated amines:

Key Observations :

- Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., 89796-22-5) exhibit greater steric stability compared to pyrrolidine analogs due to the six-membered ring, reducing ring strain .

- Bromoethyl vs. Bromopropyl : Longer alkyl chains (e.g., bromopropyl) increase susceptibility to elimination reactions, as seen in 1-(3-bromopropyl)pyrrolidine hydrobromide .

Reactivity in Aza-Michael Additions

This compound reacts with alkyl acrylates (e.g., methyl acrylate) under basic conditions (triethylamine, 0°C) to form β-aminocarbonyl esters (e.g., methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate) in 65–80% yields . In contrast:

- 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide (CAS: 2576-47-8) shows lower reactivity due to electron-withdrawing methyl groups, requiring higher temperatures for analogous reactions .

- 2-Bromoethylamine hydrobromide (CAS: 2576-47-8) undergoes rapid hydrolysis in aqueous conditions, forming 2-hydroxyethylamine instead of participating in aza-Michael additions .

Stability and Byproduct Formation

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of 2-(2-Bromoethyl)piperidine hydrobromide?

Answer:

Synthetic optimization requires careful control of:

- Reaction temperature : Lower temperatures (e.g., 0°C) minimize side reactions during bromoalkylation steps, as seen in analogous piperidine derivatives .

- Catalyst selection : Base catalysts (e.g., NaOH) are used for neutralization in hydrochloride-to-free-base conversions, affecting yield .

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution efficiency in bromoethylation .

- Purification methods : Column chromatography or recrystallization ensures ≥95% purity, a standard benchmark for research-grade compounds .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the piperidine ring and bromoethyl group .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 252.94 g/mol for related bromopyridine derivatives) .

- HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95%) and identifies impurities .

- Elemental analysis : Validates stoichiometry (C, H, N, Br) to confirm salt formation (hydrobromide) .

Basic: How should researchers handle stability and storage challenges for this compound?

Answer:

- Storage conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrobromide degradation .

- Moisture control : Use desiccants to avoid hydrolysis of the bromoethyl group .

- Salt form stability : The hydrobromide salt is preferred over free-base forms for enhanced shelf life .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this compound?

Answer:

- Substituent modification : Replacing the bromoethyl group with chloroethyl or methoxyethyl moieties alters receptor binding kinetics. For example, methoxy derivatives show enhanced CNS activity in related piperidines .

- Bioisosteric replacement : Swapping bromine with iodine or methyl groups impacts lipophilicity and IC50 values (e.g., nanomolar ranges in enzyme inhibition) .

- Quantitative SAR (QSAR) : Computational models predict logP and polar surface area to optimize blood-brain barrier penetration .

Advanced: What strategies validate computational predictions of biological activity for this compound?

Answer:

- Molecular docking : Compare predicted binding affinities (e.g., with dopamine receptors) against experimental IC50 values from radioligand assays .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to confirm binding modes .

- In vitro validation : Use enzyme-linked assays (e.g., acetylcholinesterase inhibition) to test computational hypotheses .

Advanced: How should researchers address contradictions in biological activity data across structural analogs?

Answer:

- Structural benchmarking : Compare analogs with minor substituent changes (e.g., 2-bromo vs. 4-bromo isomers) to isolate steric/electronic effects .

- Dose-response curves : Re-evaluate activity at multiple concentrations to identify non-linear effects (e.g., cytotoxicity masking efficacy) .

- Batch variability analysis : Confirm purity (>98%) via COA and replicate studies to rule out impurity-driven artifacts .

Advanced: What methods identify biological targets for bromoethyl-piperidine derivatives?

Answer:

- Receptor profiling : Radiolabeled ligand displacement assays (e.g., [³H]-spiperone for dopamine D2 receptors) .

- Kinase screening panels : Test inhibition across 100+ kinases to map selectivity .

- Proteomics : SILAC-based mass spectrometry identifies protein binding partners in cell lysates .

Advanced: How can researchers ensure analytical reproducibility across batches?

Answer:

- Method validation : Adhere to ICH guidelines for HPLC (e.g., retention time ±2%, peak symmetry >0.9) .

- Cross-lab calibration : Share reference standards between labs to harmonize NMR/MS data .

- Stability-indicating assays : Use accelerated degradation studies (40°C/75% RH) to establish shelf-life thresholds .

Advanced: What factorial design approaches optimize reaction yields for bromoethylation?

Answer:

- Full factorial design : Vary temperature (0–25°C), solvent (DCM vs. THF), and catalyst (NaOH vs. KOH) to identify interactions .

- Response surface methodology (RSM) : Model yield as a function of reagent stoichiometry and mixing time .

- Taguchi arrays : Prioritize factors (e.g., solvent polarity > temperature) to reduce experimental runs by 50% .

Advanced: What mechanistic insights explain the role of bromide in this compound’s reactivity?

Answer:

- Nucleophilic displacement : Bromide acts as a leaving group in SN2 reactions with piperidine nucleophiles .

- Acid catalysis : Hydrobromic acid (generated in situ) protonates intermediates, accelerating alkylation .

- Halogen bonding : Bromine’s polarizability enhances interactions with aromatic residues in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.